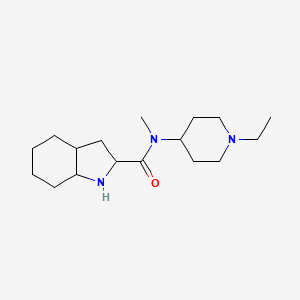
5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt is a chemical compound with the molecular formula C16H21N4O10P. It is a derivative of thymidylic acid, where the phosphate group at the 5' position is esterified with 4-nitrophenol and the compound exists as a monoammonium salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of this compound typically involves the esterification of 5'-thymidylic acid with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Ammonium Salt Formation: The resulting ester is then treated with ammonia to form the monoammonium salt.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and purification steps to achieve high purity and yield. The process may also include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.
Types of Reactions:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 5'-thymidylic acid and 4-nitrophenol.
Phosphorylation: The compound can undergo phosphorylation reactions to form various phosphorylated derivatives, which are important in biological systems.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Phosphorylation: Phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base.
Major Products Formed:
Hydrolysis: 5'-Thymidylic acid and 4-nitrophenol.
Phosphorylation: Various phosphorylated derivatives of thymidylic acid.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for the preparation of nucleoside analogs. Biology: It serves as a substrate in enzymatic studies and as a tool for investigating nucleotide metabolism. Medicine: The compound is used in the development of antiviral and anticancer drugs due to its structural similarity to natural nucleotides. Industry: It is utilized in the production of diagnostic reagents and in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which 5'-thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt exerts its effects involves its interaction with enzymes and nucleic acids. The compound can inhibit nucleotide metabolism enzymes, leading to the disruption of nucleic acid synthesis. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Thymidine 5'-monophosphate (5'-TMP)
Thymidine 5'-diphosphate (5'-TDP)
Thymidine 5'-triphosphate (5'-TTP)
Uniqueness: 5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt is unique due to its specific esterification with 4-nitrophenol, which imparts distinct chemical properties and reactivity compared to other thymidylic acid derivatives. This modification allows for specific applications in research and industry that are not possible with the unmodified thymidylic acid.
Properties
CAS No. |
83918-61-0 |
|---|---|
Molecular Formula |
C16H21N4O10P |
Molecular Weight |
460.33 g/mol |
IUPAC Name |
azane;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H18N3O10P.H3N/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24;/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22);1H3/t12-,13+,14+;/m0./s1 |
InChI Key |
UHFBCZJBOZBWER-SOIKFHLCSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[NH4+] |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O.N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O.N |
Key on ui other cas no. |
83918-61-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1418968.png)





![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)

![Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate](/img/structure/B1418983.png)



![4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418990.png)
![3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418991.png)
